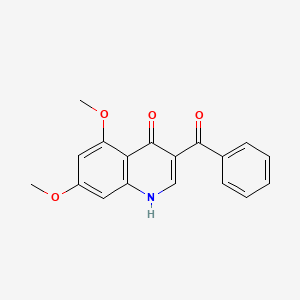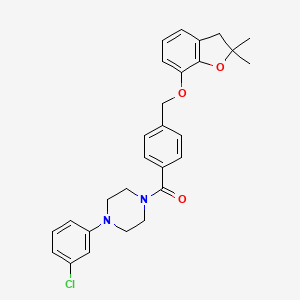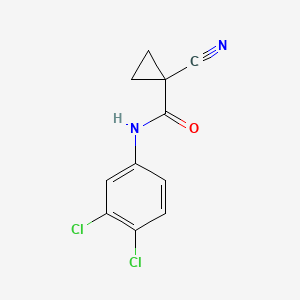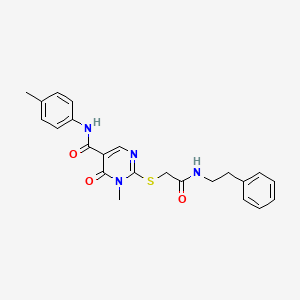![molecular formula C15H14N4O3 B2736046 methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate CAS No. 955781-55-2](/img/structure/B2736046.png)
methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a useful research compound. Its molecular formula is C15H14N4O3 and its molecular weight is 298.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies
The compound, methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate, belongs to the pyridazinone derivatives family. These compounds have been extensively studied for their chemical synthesis, crystal structure, and spectroscopic properties. For instance, research on pyridazinone derivatives reveals insights into their synthesis and structural configuration through various spectroscopic studies and theoretical calculations, such as FT-IR, 1H- and 13C-NMR, ESI-MS, and single-crystal X-ray diffraction. These studies help understand the molecular configuration, stability, and reactivity of these compounds, contributing significantly to the development of new materials and pharmaceuticals (Kalai et al., 2021).
Heterocyclic Synthesis and Antimicrobial Activity
Another key area of research is the exploration of pyridazinone derivatives for heterocyclic synthesis and their potential antimicrobial properties. These compounds serve as precursors for constructing complex heterocyclic structures with significant biological activity. For example, the synthesis of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines and their evaluation for antimicrobial activities showcase the utility of these compounds in developing new antimicrobial agents (El-Mariah et al., 2006).
Molecular Docking and Screening
Research also extends to molecular docking and in vitro screening of pyridazinone derivatives to evaluate their biological activities. The creation of novel pyridine and fused pyridine derivatives, followed by their assessment through molecular docking against target proteins, exemplifies the integration of synthetic chemistry with computational biology to identify compounds with potential therapeutic benefits (Flefel et al., 2018).
Novel Building Blocks for Heterocyclic Construction
Moreover, these compounds are recognized for their role as novel building blocks in heterocyclic chemistry. The use of methyl (5-oxopyrazol-3-yl)acetate derivatives for constructing pyrazolo[4,3-c]pyridines highlights the versatility of pyridazinone derivatives in synthesizing new heterocyclic compounds with potential applications in drug discovery and material science (Prezent et al., 2016).
Anticancer and Antimicrobial Synthesis
Additionally, the synthesis and evaluation of pyridazinone derivatives for their anticancer and antimicrobial properties are crucial areas of investigation. These studies aim to develop new therapeutic agents by exploring the biological activities of synthesized compounds, thereby contributing to the advancement of medical research and pharmacology (Elewa et al., 2021).
Propriétés
IUPAC Name |
methyl 2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-10-12-8-16-19(11-6-4-3-5-7-11)14(12)15(21)18(17-10)9-13(20)22-2/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBXIZQVHCXKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzamide](/img/structure/B2735963.png)




![2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B2735972.png)

![4-methoxy-N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2735975.png)

![(E)-4-(Dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide](/img/structure/B2735978.png)
![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2735982.png)
![7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine](/img/structure/B2735983.png)


